molecular formula C11H13NO2 B047589 N-Acetyl-N-benzylacetamide CAS No. 3027-02-9

N-Acetyl-N-benzylacetamide

Cat. No. B047589
CAS RN: 3027-02-9
M. Wt: 191.23 g/mol
InChI Key: QLJVKURELUECPZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-benzylacetamides often involves the N-acetylation of arylamines or the reductive acetylation of nitroarenes, a process that has been made more efficient and environmentally friendly with the use of recyclable catalysts and water as a solvent (Zeynizadeh, Aminzadeh, & Mousavi, 2019). The conversion of the N-benzylacetamido group to the acetamido group via autoxidation represents a general route to acetylated amines, highlighting a key step in the synthesis of related compounds (Gigg & Conant, 1983).

Molecular Structure Analysis

The molecular structure of N-benzylacetamides and their derivatives can be complex, with properties such as crystal structure playing a significant role in their reactivity and applications. For example, the crystal structure analysis of certain N-arylacetamides reveals specific intermolecular hydrogen bonding patterns that can influence their chemical behavior (Marinova, Nikolova, Dołęga, & Ahmedova, 2022).

Chemical Reactions and Properties

N-Benzylacetamides undergo a variety of chemical reactions, including dibromohydration, which involves the regioselective addition of bromine and water across the double bond of alkynes to yield specific N-arylacetamide derivatives (Qiu, Li, Ma, & Zhou, 2017). These reactions are significant for the synthesis of compounds with potential pharmacological activities.

Physical Properties Analysis

The physical properties of N-benzylacetamides, such as their solubility, melting point, and stability, are crucial for their practical applications. While specific data on N-Acetyl-N-benzylacetamide might not be readily available, the study of similar compounds suggests that slight modifications in the molecular structure can significantly affect these properties, influencing their use in various fields.

Chemical Properties Analysis

The chemical properties of N-benzylacetamide derivatives, including their reactivity with different reagents, ability to undergo various chemical transformations, and the stability of the resulting products, are areas of active research. Studies on the acylation reactions and the formation of different substituted acetamides provide insights into the versatility and reactivity of these compounds (Tani, Oguni, & Araki, 1964).

Scientific Research Applications

  • Anticonvulsant Agents : Substituted acetamido-N-benzylacetamides show potential as anticonvulsant agents due to their effective docking with the GABAAT enzyme. This suggests a new treatment option for epilepsy (Usman Abdulfatai et al., 2019).

  • Synthesis of Acetylated Amines : N-benzylacetamido can be rapidly converted into the acetamido group in potassium t-butoxide-dimethyl sulphoxide, offering a general route to synthesizing acetylated amines through alkylation of N-benzylacetamides (R. Gigg & R. Conant, 1983).

  • Inhibitors of Amino Butyrate-Aminotransferase : N-benzylacetamide derivatives can act as inhibitors of γ-amino butyrate-aminotransferase, showing binding affinity comparable to known inhibitors like vigabatrin and phenytoin (O. Adedirin et al., 2018).

  • Chemical Synthesis : The dibromohydration of N-(2-alkynylaryl)acetamide with a neighboring acetamino group enables the synthesis of N-(2-(2,2-dibromo-2-arylacetyl)aryl)acetamide under mild conditions (Guanyinsheng Qiu et al., 2017).

  • Mass Spectrometric Analysis : N-benzylacetamide undergoes secondary dissociation by loss of HCN, with the -N-H hydrogen transferring to the ring, which is similar to the acetanilide spectrum (J. R. Gilbert et al., 1975).

  • Reactions with Aziridines : Acetamide derivatives from aziridines can be obtained in good yields, though some are unstable in moisture and easily hydrolyzed to N-(2-hydroxyethyl) acetamide hydrochlorides (I. Okada et al., 1970).

properties

IUPAC Name

N-acetyl-N-benzylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-9(13)12(10(2)14)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJVKURELUECPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1=CC=CC=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-N-benzylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Shang, A Pourvali, JR Cochrane… - Australian Journal of …, 2015 - CSIRO Publishing
The AgI-promoted coupling reaction of thioamides and carboxylic acids is shown to be a useful method for the generation of unsymmetrical imides. The reaction proceeds efficiently with …
Number of citations: 10 www.publish.csiro.au

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